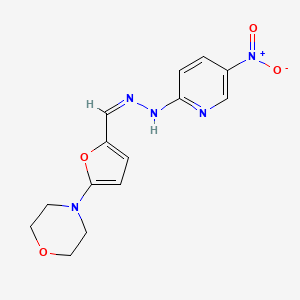
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone
説明
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone, also known as MNPH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent chelator of iron and copper ions, making it a promising candidate for various biomedical applications.
作用機序
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone exerts its biological effects by chelating iron and copper ions, which are essential for various metabolic processes in the body. By sequestering these ions, this compound disrupts the function of enzymes and proteins that rely on them, leading to the inhibition of various cellular processes. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and trigger apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and lipoxygenase. It also exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. This compound has been shown to have a low toxicity profile, making it a promising candidate for various biomedical applications.
実験室実験の利点と制限
One of the major advantages of 5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is its ability to chelate iron and copper ions with high affinity. This property makes it a valuable tool for studying the role of these ions in various biological processes. Additionally, this compound exhibits low toxicity and is relatively easy to synthesize, making it a convenient tool for laboratory experiments. However, the use of this compound in biological systems can be complicated by its potential to induce oxidative stress and disrupt cellular processes. Careful consideration must be given to the concentration and duration of exposure when using this compound in experimental settings.
将来の方向性
There are several areas of future research that could be explored with 5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and chronic inflammatory diseases. Another area of interest is the use of this compound as a diagnostic tool for the detection of iron and copper ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in other biological processes.
科学的研究の応用
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of focus is its use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It also exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[(Z)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c20-19(21)11-1-3-13(15-9-11)17-16-10-12-2-4-14(23-12)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,15,17)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPBSWPQZWLGQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



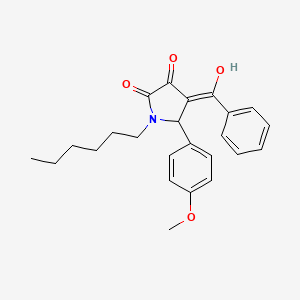
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3897657.png)
![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897660.png)
![2-chloro-N-{2-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3897665.png)
![1-(2-chlorobenzyl)-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3897669.png)
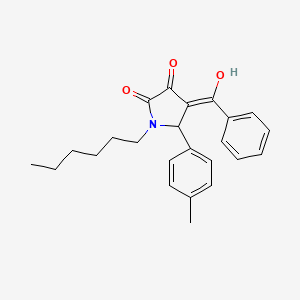
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3897686.png)
![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897693.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897698.png)
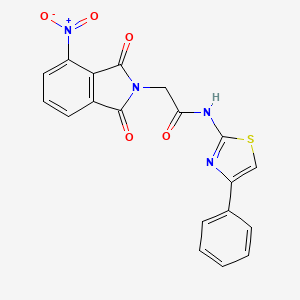

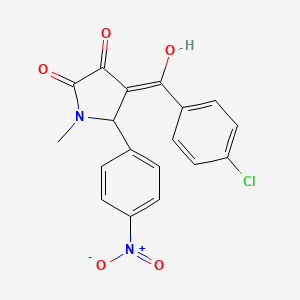
![4-(5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897727.png)
![{4-[2-(2,4-dichlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B3897737.png)